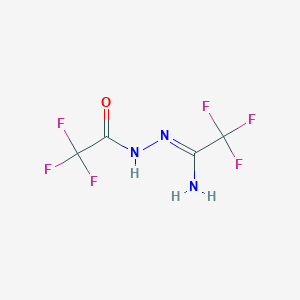
2-(3-Fluorophenyl)-2-oxoacetic acid
Overview
Description
“2-(3-Fluorophenyl)-2-oxoacetic acid” is a chemical compound that belongs to the class of organic compounds known as fluorobenzenes . It has a molecular weight of 154.14 . This compound is used as a building block in the synthesis of various chemical libraries .
Molecular Structure Analysis
The molecular structure of “2-(3-Fluorophenyl)-2-oxoacetic acid” consists of a fluorinated benzene ring attached to an acetic acid group . The presence of the fluorine atom introduces unique electronic properties to the molecule, which can influence its reactivity and interactions with other molecules .
Physical And Chemical Properties Analysis
“2-(3-Fluorophenyl)-2-oxoacetic acid” is a white to pale yellow or light beige crystalline solid . It has a melting point of 60-62 °C . It is slightly soluble in chloroform and methanol, but insoluble in water .
Scientific Research Applications
Synthesis and Applications in Drug Development
2-(3-Fluorophenyl)-2-oxoacetic acid and its derivatives have been utilized in the synthesis of various pharmaceutical compounds. For instance, it serves as a precursor in the efficient synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a key chiral intermediate of the antiemetic drug Aprepitant (Wang, 2015). Additionally, derivatives of 2-(3-Fluorophenyl)-2-oxoacetic acid have shown potential as anticancer agents. For example, 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid demonstrated significant in vitro anticancer activity, highlighting its potential for therapeutic use (Liu Ying-xiang, 2007).
Insecticidal Activities
Some derivatives of 2-(3-Fluorophenyl)-2-oxoacetic acid have been explored for their insecticidal properties. Syntheses and insecticidal activities of novel 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles, derived from this compound, have been studied, showing potential against armyworms, a common agricultural pest (Shi et al., 2000).
Structural and Spectroscopic Studies
The structural characterization of derivatives of 2-(3-Fluorophenyl)-2-oxoacetic acid has been a significant area of research. For example, the compound 4-(3-Fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic acid has been structurally characterized, providing insights into its molecular conformation and potential applications in various fields of chemistry (Nayak et al., 2013).
Application in Fluorescence Probes
Derivatives of 2-(3-Fluorophenyl)-2-oxoacetic acid have been utilized in the design of fluorescence probes. These compounds, when combined with suitable chromophores, can be used in biological imaging and diagnostics. For instance, the development of fluorescein-based fluorescence probes for singlet oxygen detection has been achieved using such derivatives, indicating their versatility in bioanalytical applications (Tanaka et al., 2001).
Mechanism of Action
Target of Action
It is known that organoboron compounds, which include boronic acids and their derivatives, are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling, the reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Organoboron compounds can be converted into a broad range of functional groups, affecting various biochemical pathways . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It is known that the stability of boronic esters, such as pinacol boronic esters, can pose challenges in terms of their removal at the end of a sequence if required . This could potentially impact the bioavailability of the compound.
Result of Action
The use of organoboron compounds in suzuki–miyaura coupling can result in the formation of new carbon-carbon bonds , which can lead to the synthesis of a wide range of organic compounds.
Action Environment
The action, efficacy, and stability of “2-(3-Fluorophenyl)-2-oxoacetic acid” can be influenced by various environmental factors. For instance, the stability of organoboron compounds can be affected by air and moisture . Additionally, the reaction conditions, such as temperature and the presence of a catalyst, can also influence the action of the compound .
properties
IUPAC Name |
2-(3-fluorophenyl)-2-oxoacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO3/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVBBDBIFKYALY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301301337 | |
| Record name | 3-Fluoro-α-oxobenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301301337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)-2-oxoacetic acid | |
CAS RN |
79477-87-5 | |
| Record name | 3-Fluoro-α-oxobenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79477-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-α-oxobenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301301337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




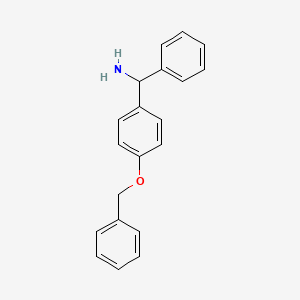

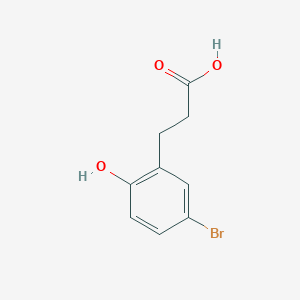
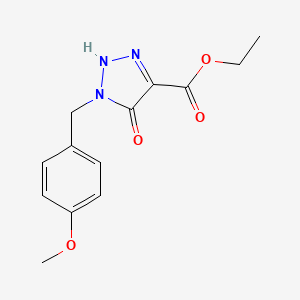
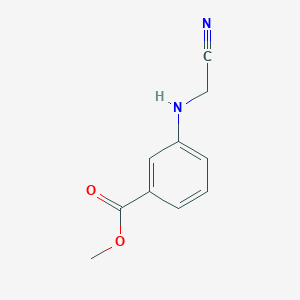
![Ethyl 3-(bicyclo[2.2.1]hept-5-en-2-yl)-3-oxopropanoate](/img/structure/B3043149.png)
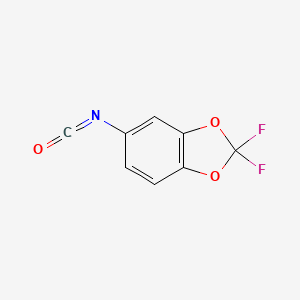
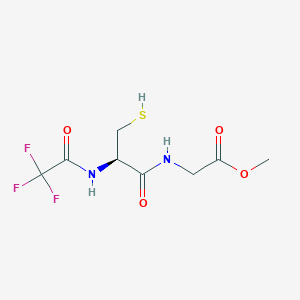

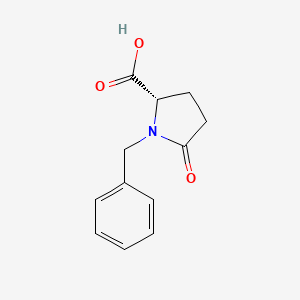

![1,1,2,2,3,3,4,4-Octafluoro-5-[tris(2,2,3,3,4,4,5,5-octafluoropentoxy)methoxy]pentane](/img/structure/B3043157.png)
